N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide

Catalog No.
S3141469
CAS No.
162222-14-2
M.F
C11H13Cl2NO
M. Wt
246.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide

CAS Number

162222-14-2

Product Name

N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide

IUPAC Name

N-[2-(3,5-dichlorophenyl)propan-2-yl]acetamide

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13

InChI

InChI=1S/C11H13Cl2NO/c1-7(15)14-11(2,3)8-4-9(12)6-10(13)5-8/h4-6H,1-3H3,(H,14,15)

InChI Key

CNIGDEXRWSJDTC-UHFFFAOYSA-N

SMILES

CC(=O)NC(C)(C)C1=CC(=CC(=C1)Cl)Cl

Solubility

not available
  • Search for Biological Activity

    Scientific databases such as PubChem and ScienceDirect do not contain any published research directly investigating the biological activity of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide (, ).

  • Potential Applications based on Structure

    The presence of the amide functional group suggests N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide could be investigated for its potential as a protease inhibitor, a class of drugs that target enzymes involved in protein breakdown. However, further research is needed to confirm this hypothesis.

  • Use as a Research Tool

    N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide may be a useful synthetic intermediate for the preparation of more complex molecules with potential biological activities. This is because it possesses a reactive amide group that can be further modified through various chemical reactions.

N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₃Cl₂NO and a molecular weight of approximately 246.13 g/mol. It features a propan-2-yl group attached to an acetamide moiety, with a 3,5-dichlorophenyl group substituent. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

The chemical reactivity of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide can be characterized by its ability to undergo various transformations typical of amides and substituted aromatic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction: The carbonyl group in the acetamide can be reduced to yield an amine derivative .

Preliminary studies suggest that N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide exhibits notable biological activity, potentially including:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects: Some derivatives have been investigated for their anti-inflammatory potential.
  • Analgesic Activity: There are indications that this compound may possess pain-relieving properties .

The synthesis of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide typically involves several steps:

  • Formation of Propan-2-ylamine: The initial step may involve the preparation of the propan-2-ylamine from appropriate precursors.
  • Acetylation: Reacting the propan-2-ylamine with acetic anhydride or acetyl chloride to form the acetamide.
  • Substitution Reaction: Introducing the 3,5-dichlorophenyl group through a nucleophilic substitution reaction on the propan-2-ylamine .

N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide has potential applications in various domains:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Agriculture: The compound may serve as a pesticide or herbicide, leveraging its biological activity against pests .
  • Chemical Intermediates: Useful in synthesizing other complex organic molecules due to its reactive functional groups.

Interaction studies involving N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies may include:

  • Protein Binding Assays: Evaluating how well the compound binds to serum proteins.
  • Enzyme Inhibition Studies: Investigating its effect on specific enzymes related to disease processes.
  • Cell Line Testing: Assessing cytotoxicity and efficacy in various cancer cell lines .

Similar Compounds

Several compounds share structural similarities with N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaBiological Activity
2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamideC₁₁H₁₃Cl₂N₃O₂Antibacterial
N-(4-chlorophenyl)-N'-(propan-2-yl)ureaC₉H₁₃ClN₂OAntifungal
4-Amino-N-(3-chloro-4-fluorophenyl)butanamideC₁₁H₁₄ClFNOAnticancer

Uniqueness

N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide is unique due to its specific dichlorophenyl substitution pattern and its potential dual role as both a pharmaceutical agent and agricultural chemical. Its structural features may confer distinct biological activities not observed in other similar compounds .

N-(2-(3,5-Dichlorophenyl)propan-2-yl)acetamide (CAS: 162222-14-2) was first synthesized in 2007, as evidenced by its initial registration in PubChem on February 9, 2007. The compound’s discovery emerged during efforts to optimize halogenated arylacetamide derivatives for enhanced bioactivity and metabolic stability. Its structural design combines a dichlorophenyl moiety with a tertiary alcohol group, a configuration later recognized for its utility in modulating lipophilicity and intermolecular interactions. Early synthetic routes focused on nucleophilic substitution reactions, leveraging 3,5-dichlorophenyl precursors to achieve regioselective functionalization.

Significance in Scientific Literature

The compound has garnered attention primarily as a synthetic intermediate in medicinal chemistry. For instance, its structural analogs have been investigated in the synthesis of benzoxazole-carboxylic acid derivatives, which are pivotal in developing therapeutics for amyloidosis. Additionally, its molecular framework—characterized by a dichlorinated aromatic ring and acetamide group—serves as a model for studying electronic effects on hydrogen bonding and crystal packing. Recent patents highlight its role in optimizing reaction yields during multi-step syntheses, particularly in solvent-mediated recrystallization processes.

Research Objectives

This review aims to:

  • Elucidate the compound’s structural and electronic properties through computational and experimental data.
  • Evaluate its synthetic accessibility and scalability using modern catalytic methods.
  • Identify potential applications in drug discovery, emphasizing its utility as a building block for complex molecules.

Theoretical Framework

The compound’s reactivity is governed by the electron-withdrawing effects of its chlorine substituents, which polarize the aromatic ring and enhance the electrophilicity of adjacent functional groups. Density functional theory (DFT) studies suggest that the acetamide group adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in target proteins. Its logP value of 6.6855 further underscores its hydrophobic character, a trait critical for membrane permeability in drug candidates.

XLogP3

2.9

Dates

Modify: 2023-08-18

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